Cas no 2044702-48-7 (Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1))
Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1)
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- Inchi: 1S/C7H5ClN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H
- InChI Key: UIRYXJMODPTCBS-UHFFFAOYSA-N
- SMILES: OC1=CC(Cl)=CN2C=CN=C12.Cl
Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD633583-1g |
6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride |
2044702-48-7 | 97% | 1g |
¥2380.0 | 2023-03-12 |
Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1)
Comprehensive Overview of Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) (CAS No. 2044702-48-7)
The compound Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) (CAS No. 2044702-48-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining an imidazo[1,2-a]pyridine core with a chloro-substituted hydroxyl group, makes it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern medicinal chemistry.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for Imidazo[1,2-a]pyridin-8-ol derivatives?" The hydrochloride salt form (1:1) of this molecule enhances its solubility, a critical factor in bioavailability studies. Recent publications highlight its role in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties, a key focus area for drug developers. The 6-chloro substitution further contributes to its reactivity, enabling diverse functionalization strategies.
In the context of AI-driven drug discovery, CAS No. 2044702-48-7 has been studied for its molecular docking potential. Computational chemists frequently explore its 3D conformation to predict binding affinities with proteins of therapeutic interest. This aligns with the growing trend of in silico screening, where researchers prioritize compounds with favorable ligand efficiency metrics before laboratory synthesis.
The stability of Imidazo[1,2-a]pyridin-8-ol hydrochloride under various pH conditions is another area of investigation. Pharmaceutical formulators often search for data on its solid-state characterization using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Such studies are crucial for developing robust formulation strategies, especially for oral dosage forms where salt forms can significantly impact dissolution rates.
From a green chemistry perspective, synthetic protocols for this compound are being optimized to reduce organic solvent waste. Recent patents describe innovative catalytic methods that improve atom economy while maintaining high yields. These advancements address the pharmaceutical industry's push toward sustainable manufacturing, a subject frequently queried in academic and industrial forums.
Analytical method development for CAS 2044702-48-7 is another active research area. HPLC and LC-MS methods are being validated to ensure precise quantification in complex matrices. This is particularly relevant for quality control laboratories that require sensitive detection of this intermediate in multi-step syntheses. The hydrochloride salt form adds complexity to method development due to its ionic character, making it a frequent discussion point in analytical chemistry circles.
In conclusion, Imidazo[1,2-a]pyridin-8-ol, 6-chloro-, hydrochloride (1:1) represents a versatile building block with growing importance in precision medicine development. Its combination of synthetic accessibility and structural features positions it as a valuable tool for addressing current challenges in targeted therapy design. Ongoing research continues to uncover new dimensions of its utility across multiple therapeutic areas.
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